5-Hydroxybenzofuran-2-carbonitrile
Overview
Description
5-Hydroxybenzofuran-2-carbonitrile is a chemical compound with the molecular formula C9H5NO2. Benzofuran compounds are characterized by a fused benzene and furan ring system, and the presence of a hydroxyl group at the 5-position and a nitrile group at the 2-position makes this compound a unique and valuable compound .
Preparation Methods
The synthesis of 5-Hydroxybenzofuran-2-carbonitrile can be achieved through various methods. One common approach involves the PIDA-mediated oxidation and coupling cyclization of β-dicarbonyl compounds and hydroquinones . This reaction functionalizes the C(sp2)–H of hydroquinones directly, resulting in high yields of the target molecule . Another method involves the oxidative coupling of simple phenols and β-dicarbonyl compounds, which also provides high yields and is considered a practical and powerful approach .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often employ similar synthetic routes as those used in laboratory settings but are scaled up to meet industrial demands .
Chemical Reactions Analysis
5-Hydroxybenzofuran-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as PIDA (phenyliodine diacetate) and reducing agents like sodium borohydride .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives . In biology and medicine, benzofuran compounds, including 5-Hydroxybenzofuran-2-carbonitrile, have shown promising biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These activities make the compound a potential candidate for drug development and therapeutic applications.
In the industrial sector, this compound is used as a building block for the synthesis of various pharmaceuticals and agrochemicals . Its unique chemical structure allows for the development of novel compounds with enhanced biological activities and improved pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 5-Hydroxybenzofuran-2-carbonitrile is primarily related to its ability to interact with specific molecular targets and pathways. The hydroxyl group at the 5-position and the nitrile group at the 2-position play crucial roles in its biological activity . These functional groups enable the compound to form hydrogen bonds and other interactions with target proteins, leading to the modulation of various biological pathways .
For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential anti-cancer agents . Additionally, the compound’s ability to scavenge free radicals contributes to its anti-oxidative properties, which are beneficial in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
5-Hydroxybenzofuran-2-carbonitrile can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include:
5-Hydroxybenzofuran: Lacks the nitrile group at the 2-position, which may result in different biological activities and chemical reactivity.
2-Hydroxybenzofuran: Lacks the hydroxyl group at the 5-position, which affects its ability to form hydrogen bonds and interact with biological targets.
5-Nitrobenzofuran-2-carbonitrile: Contains a nitro group instead of a hydroxyl group, leading to different electronic properties and reactivity.
The presence of both the hydroxyl and nitrile groups in this compound makes it a unique compound with distinct chemical and biological properties .
Properties
IUPAC Name |
5-hydroxy-1-benzofuran-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWBOAKFHNGZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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